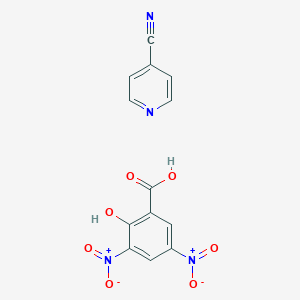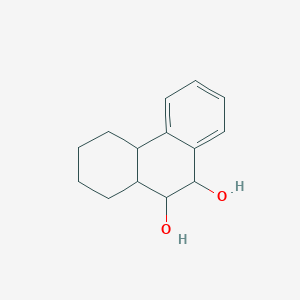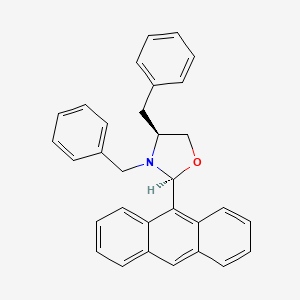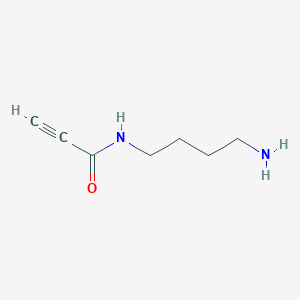
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic compound with a unique structure that includes two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. The process can be carried out using catalysts such as palladium on carbon or platinum oxide under hydrogen gas at elevated pressures and temperatures. The hydroxyl groups are introduced through subsequent oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation and oxidation steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Dehydroabietic Acid: Contains a similar polycyclic structure but with different functional groups, leading to distinct chemical and biological properties.
Phenanthrene Derivatives: Share the core phenanthrene structure but differ in the presence and position of functional groups.
Uniqueness
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is unique due to the presence of two hydroxyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53446-96-1 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2 |
Clé InChI |
MQGSIHKWQWHLAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)


![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)



![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
